molecular formula C9H6BrNS B8733661 4-(4-Bromothiophen-2-yl)pyridine CAS No. 828928-88-7

4-(4-Bromothiophen-2-yl)pyridine

Cat. No. B8733661
M. Wt: 240.12 g/mol
InChI Key: BKVOCRRQFZXZKR-UHFFFAOYSA-N
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Patent
US07514567B2

Procedure details

The title compound was prepared by a method analogous to that described in Example 15 for the preparation of 4-bromo-2-(4-pyridyl)thiophene from 2,4-dibromothiophene and pyridine-3-boronic acid. The sub-title compound (2.30 g) was obtained as a pale solid, m/z 240, 242 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:7]2[CH:12]=[CH:11]N=C[CH:8]=2)[S:5][CH:6]=1.BrC1SC=C(Br)C=1.[N:20]1C=CC=C(B(O)O)[CH:21]=1>>[Br:1][C:2]1[CH:3]=[C:4]([C:7]2[CH:8]=[N:20][CH:21]=[CH:11][CH:12]=2)[S:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(SC1)C1=CC=NC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1SC=C(C1)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared by a method analogous to

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(SC1)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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